molecular formula C10H9ClF3NO B13947129 2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

Katalognummer: B13947129
Molekulargewicht: 251.63 g/mol
InChI-Schlüssel: JILUVPMJKSHLLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H9ClF3NO It is a derivative of acetamide, featuring a chloro group, a trifluoromethyl group, and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-(trifluoromethyl)aniline and chloroacetyl chloride.

    Reaction: The aniline derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acetamide group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioamides.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-N-[2-methylphenyl]acetamide
  • 2-Chloro-N-[4-methylphenyl]acetamide

Uniqueness

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9ClF3NO

Molekulargewicht

251.63 g/mol

IUPAC-Name

2-chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H9ClF3NO/c1-6-4-7(10(12,13)14)2-3-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16)

InChI-Schlüssel

JILUVPMJKSHLLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(F)(F)F)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.